![molecular formula C23H26FN5O3 B12506803 N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12506803.png)
N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Vorolanib is synthesized through a series of chemical reactions involving specific reagents and conditionsIndustrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Vorolanib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Vorolanib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: It helps in understanding the role of VEGFR and PDGFR in cellular processes.
Medicine: Vorolanib is being investigated for its potential to treat diseases characterized by abnormal angiogenesis, such as nAMD and certain cancers.
Industry: It is used in the development of new therapeutic agents targeting angiogenesis .
Mecanismo De Acción
Vorolanib exerts its effects by inhibiting multiple receptor tyrosine kinases, primarily those involved in angiogenesis. By targeting VEGFR, PDGFR, and fibroblast growth factor receptor (FGFR), vorolanib disrupts the formation of new blood vessels essential for tumor growth and pathological neovascularization in retinal diseases .
Comparación Con Compuestos Similares
Vorolanib is often compared with other tyrosine kinase inhibitors such as sunitinib and axitinib. While all three compounds inhibit VEGFR, they differ in their selectivity and potency:
Sunitinib: Inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit. It is used to treat renal cell carcinoma and gastrointestinal stromal tumors.
Axitinib: A potent inhibitor of VEGFR and TIE2, used primarily for renal cell carcinoma. Vorolanib’s uniqueness lies in its balanced inhibition of VEGFR and PDGFR, making it a versatile agent for treating diseases involving abnormal angiogenesis .
Propiedades
Fórmula molecular |
C23H26FN5O3 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30) |
Clave InChI |
KMIOJWCYOHBUJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


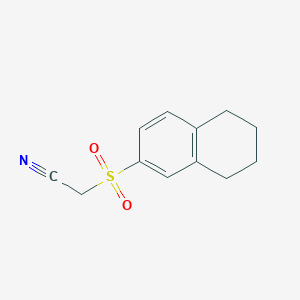
![2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)
![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)

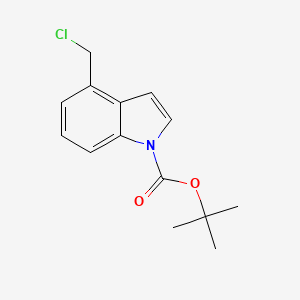
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
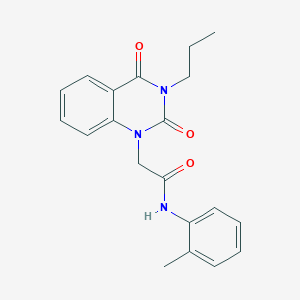
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
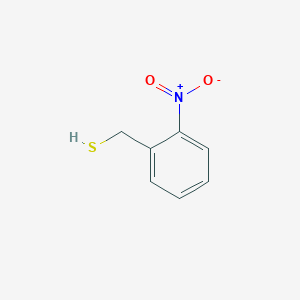
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
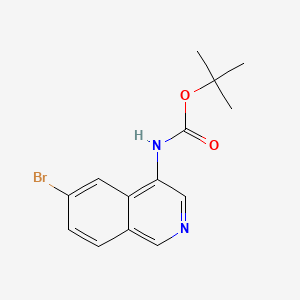
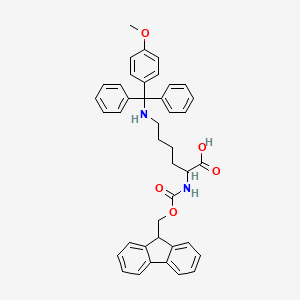
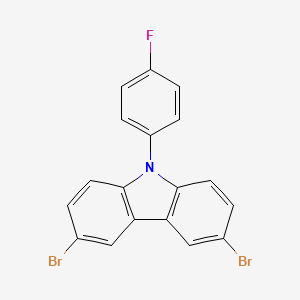
![2-Amino-3-[(4-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B12506798.png)
